![molecular formula C17H23Cl2FN2O B136499 Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- CAS No. 141044-94-2](/img/structure/B136499.png)
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.
作用机制
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- acts as a potent antagonist of the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, which is primarily expressed in the central nervous system. The Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- can modulate these processes and potentially treat diseases associated with Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- dysregulation.
生化和生理效应
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce food intake, body weight, and fat mass in obese animals. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of using Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- in lab experiments is its potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist. This allows for the use of lower doses of the compound, reducing the risk of side effects. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
未来方向
There are several future directions for research on Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of research is the potential use of the compound in the treatment of addiction and substance use disorders. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- and to develop safe and effective treatments based on the compound.
Conclusion:
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound with promising therapeutic potential for the treatment of various diseases. The compound's potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist makes it a promising candidate for the treatment of obesity, addiction, and neurodegenerative disorders. Further research is needed to fully understand the compound's therapeutic potential and to develop safe and effective treatments.
合成方法
The synthesis of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- involves several steps, including the condensation of 1-pentylamine with 3,4-dichlorobenzoyl chloride, followed by the reaction with 5-fluoropentyl magnesium bromide. The final product is obtained after purification using chromatography techniques. The synthesis method is well-established and has been reported in several research papers.
科学研究应用
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders. In addition, it has also been investigated for its anti-inflammatory and analgesic properties.
属性
CAS 编号 |
141044-94-2 |
|---|---|
产品名称 |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
分子式 |
C17H23Cl2FN2O |
分子量 |
361.3 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)-1-[4-(5-fluoropentyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2FN2O/c18-15-5-4-14(12-16(15)19)13-17(23)22-10-8-21(9-11-22)7-3-1-2-6-20/h4-5,12H,1-3,6-11,13H2 |
InChI 键 |
QNVVNRUWIWKICJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
同义词 |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)
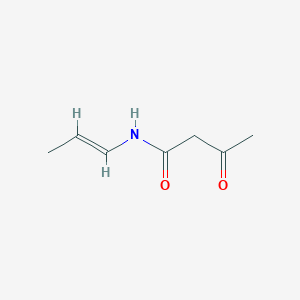
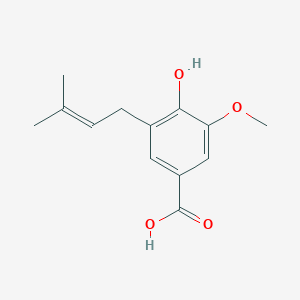
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
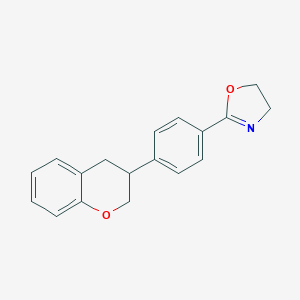
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
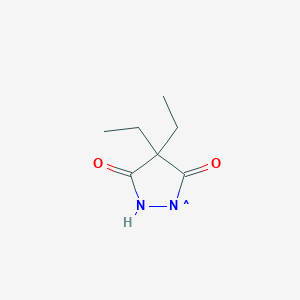
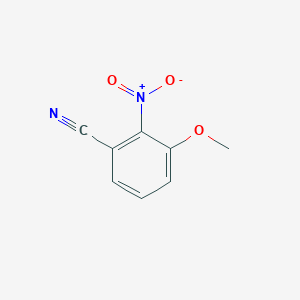
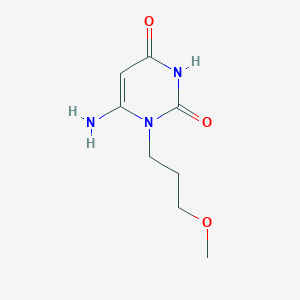
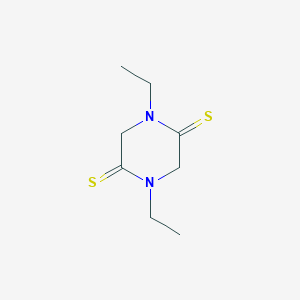
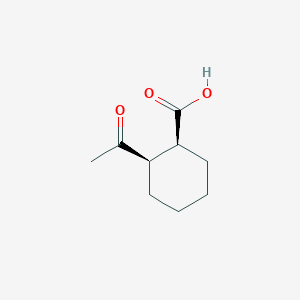
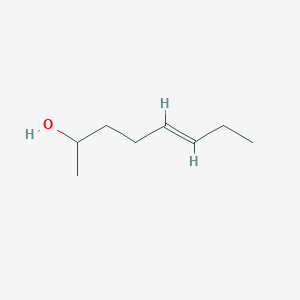
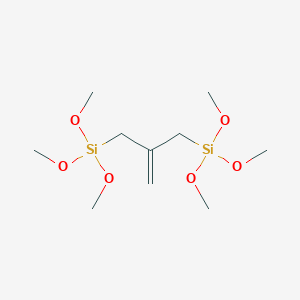
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)